molecular formula C6H11NO3 B12858785 (2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid

(2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Cat. No.: B12858785
M. Wt: 145.16 g/mol
InChI Key: QPPGRHORBRRJSX-BYPYZUCNSA-N
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Description

(2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid typically involves the formation of the oxetane ring followed by the introduction of the amino and acetic acid functional groups. One common method involves the cyclization of a suitable precursor to form the oxetane ring. For example, the intramolecular cyclization of a hydroxy ester can be used to form the oxetane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the oxetane ring.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while substitution reactions can produce a variety of functionalized oxetane derivatives .

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid involves its interaction with specific molecular targets. For example, as a nicotinamide phosphoribosyltransferase inhibitor, it interferes with the enzyme’s activity, leading to the depletion of nicotinamide adenine dinucleotide (NAD+) levels in cells. This can result in the inhibition of cellular metabolism and induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid is unique due to the presence of both the amino and acetic acid functional groups attached to the oxetane ring

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R)-2-amino-2-(3-methyloxetan-3-yl)acetic acid

InChI

InChI=1S/C6H11NO3/c1-6(2-10-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1

InChI Key

QPPGRHORBRRJSX-BYPYZUCNSA-N

Isomeric SMILES

CC1(COC1)[C@H](C(=O)O)N

Canonical SMILES

CC1(COC1)C(C(=O)O)N

Origin of Product

United States

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